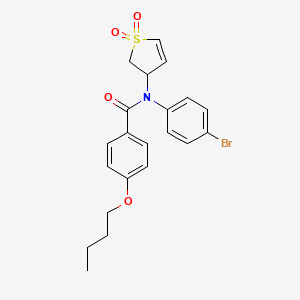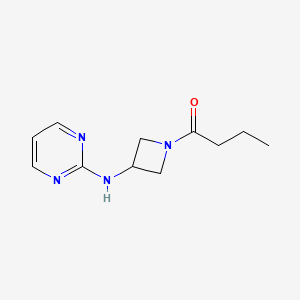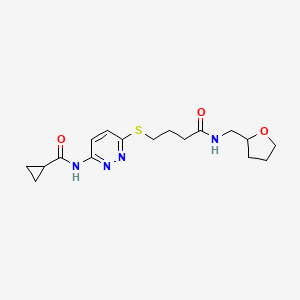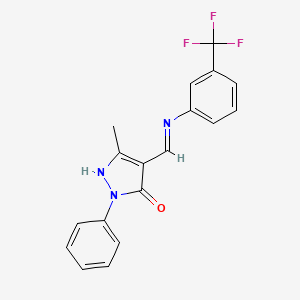
3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam ring. Pyrazolones are known for their various biological activities and their ability to form complexes with metals, which can enhance their activity and applications .
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of phenylhydrazine with β-keto esters or β-diketones. In the case of 3-Methyl-1-phenyl-2-pyrazolin-5-one, it can react with malononitrile to yield a dicyanomethylene derivative, which can further react with amines and phenols to produce various substituted pyrazolones . Additionally, the reaction of pyrazolone derivatives with benzylidenemalononitrile can lead to the formation of oxopyrazolinylpyridines and related heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, IR, and ESR. X-ray diffraction studies can provide detailed insights into the crystal structure, including weak H-bonding and dimeric associations . The molecular structure is crucial for understanding the reactivity and interaction of pyrazolones with other molecules, including metal ions .
Chemical Reactions Analysis
Pyrazolone derivatives exhibit a wide range of chemical reactivity. They can form complexes with various metal ions, which are often characterized by their stability constants . These complexes can be used for the spectrophotometric determination of trace elements due to their ability to act as group-extraction reagents . Pyrazolones can also undergo reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid to yield acylated, aminomethylene, dicyanomethylene, and hydroximino derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the electron distribution and reactivity of the molecule. The solubility, melting point, and stability of these compounds can vary significantly, which is important for their practical applications. The potentiometric and thermodynamic studies of pyrazolone derivatives and their metal complexes can reveal their dissociation constants, metal-ligand stability constants, and thermodynamic parameters such as ΔG, ΔH, and ΔS .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized as a key starting compound for the synthesis of new pyrazole derivatives, indicating its importance in the synthesis of complex organic molecules (El‐Metwally & Khalil, 2010).
- It's involved in environmentally benign synthesis methods of fluorinated pyrazolone derivatives, highlighting its role in the development of environmentally friendly synthetic routes (Shelke et al., 2007).
Biological Activity and Medicinal Chemistry
- The compound serves as a precursor for Schiff base compounds with reported antibacterial activities, showing its potential in medicinal chemistry and drug design (Liu et al., 2012).
- It's been used in the synthesis of various novel compounds with potential anti-inflammatory, analgesic, and antimicrobial activities, indicating its significance in the discovery of new therapeutic agents (Abbady & Youssef, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-16(17(25)24(23-12)15-8-3-2-4-9-15)11-22-14-7-5-6-13(10-14)18(19,20)21/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIMRCHVQSYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

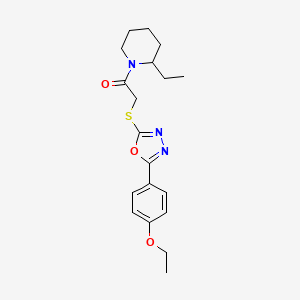
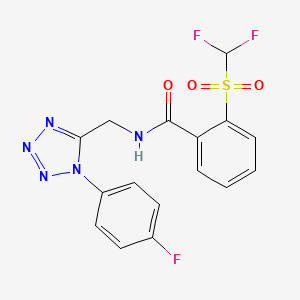

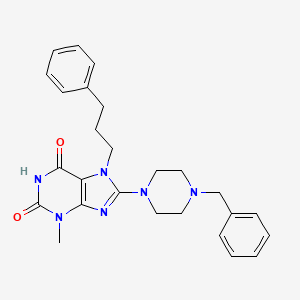
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
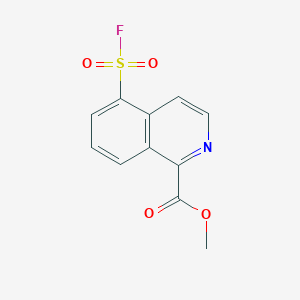
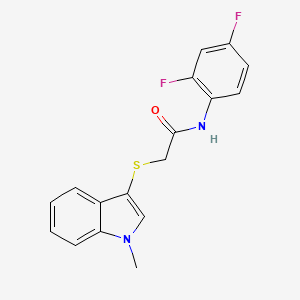
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)
